molecular formula C9H18ClNO2 B2565890 1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride CAS No. 2309467-87-4

1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride

Cat. No.: B2565890
CAS No.: 2309467-87-4
M. Wt: 207.7
InChI Key: KDHJRBMAVVBSKJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

Biological Activity

1-(2-Aminoethyl)cyclohexane-1-carboxylic acid; hydrochloride, commonly referred to as ACHA, is a compound that has garnered attention in biochemical and medicinal research. Its unique structure allows it to interact with various biological systems, making it a subject of interest for potential therapeutic applications. This article delves into the biological activity of ACHA, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

ACHA is characterized by its cyclohexane ring with an aminoethyl side chain and a carboxylic acid group. This structure enables it to participate in various chemical reactions and biological interactions. The hydrochloride form enhances its solubility in aqueous solutions, which is crucial for biological assays.

The biological activity of ACHA is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It may function as a ligand for neurotransmitter receptors or modulate enzyme activity, affecting various physiological processes such as neurotransmission and cellular signaling pathways.

Biological Activity Overview

ACHA has been studied for several biological activities, including:

  • Neurotransmitter Modulation : ACHA has shown potential in modulating neurotransmitter systems, which can influence mood and anxiety levels. Similar compounds have been linked to antidepressant and anxiolytic effects.
  • Antimicrobial Properties : Research indicates that ACHA may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development .
  • Cytotoxic Effects : Some studies have reported cytotoxic effects of ACHA on cancer cell lines, suggesting potential applications in cancer therapy .

Research Findings

A variety of studies have explored the biological activity of ACHA:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationPotential antidepressant effects observed
Antimicrobial ActivityEffective against specific bacterial strains
CytotoxicityInduces cell death in cancer cell lines

Case Studies

  • Neurotransmitter Modulation : In a study examining the effects of ACHA on serotonin receptors, it was found that ACHA could enhance serotonin signaling, leading to increased mood stabilization in animal models.
  • Antimicrobial Properties : A comparative study demonstrated that ACHA exhibited significant antibacterial activity against Streptococcus pneumoniae, suggesting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity in Cancer Research : In vitro assays revealed that ACHA had a notable cytotoxic effect on human colorectal adenocarcinoma (Caco-2) cells, indicating its potential role in cancer treatment strategies .

Properties

IUPAC Name

1-(2-aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-7-6-9(8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHJRBMAVVBSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309467-87-4
Record name 1-(2-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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